3-(4-Fluorophenyl)-2-azaspiro[3.3]heptan-1-one

Medicinal Chemistry Bioisosteres Spirocyclic Scaffolds

This strained spirocyclic lactam uniquely pairs a 90° conformational twist from the 2-azaspiro[3.3]heptane core with an electron-withdrawing para-fluorine, delivering a +1.9 pKa shift versus piperazine and up to +0.5 logD enhancement over morpholine/piperidine analogs. Validated as a saturated benzene bioisostere in kinase inhibitor metabolic stability programs, it outperforms des-fluoro and para-chloro counterparts. Sourced globally at 95% purity with CLP notification (EC 187-456-5) enabling toxicological benchmarking for analog safety profiling.

Molecular Formula C12H12FNO
Molecular Weight 205.232
CAS No. 1872447-17-0
Cat. No. B2739822
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Fluorophenyl)-2-azaspiro[3.3]heptan-1-one
CAS1872447-17-0
Molecular FormulaC12H12FNO
Molecular Weight205.232
Structural Identifiers
SMILESC1CC2(C1)C(NC2=O)C3=CC=C(C=C3)F
InChIInChI=1S/C12H12FNO/c13-9-4-2-8(3-5-9)10-12(6-1-7-12)11(15)14-10/h2-5,10H,1,6-7H2,(H,14,15)
InChIKeyWPYGJQDCSCPVMA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Ready Guide to 3-(4-Fluorophenyl)-2-azaspiro[3.3]heptan-1-one (CAS 1872447-17-0) as a Spirocyclic Building Block


3-(4-Fluorophenyl)-2-azaspiro[3.3]heptan-1-one (CAS 1872447-17-0) is a strained, sp3-rich spirocyclic lactam building block featuring a 4-fluorophenyl substituent . The 2-azaspiro[3.3]heptane core functions as a conformationally restricted, 3-dimensional bioisostere of piperidine and saturated benzene scaffolds, offering distinct topological exit vectors that expand medicinally relevant chemical space [1]. As a notified substance under EC 187-456-5, its hazard classification includes Acute Tox. 4 (H302), Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), and STOT SE 3 (H335), which must be considered during procurement and handling [2].

Why 3-(4-Fluorophenyl)-2-azaspiro[3.3]heptan-1-one Cannot Be Replaced by Generic Spiro Analogs


Generic substitution fails for 3-(4-fluorophenyl)-2-azaspiro[3.3]heptan-1-one because the spirocyclic core topology and the electronic nature of the 4-fluorophenyl substituent are inextricably linked to its physicochemical and biological performance. The 2-azaspiro[3.3]heptane scaffold imposes a 90° twist that alters the distance between terminal groups and increases pKa by up to +1.9 units compared to piperazine analogs, while N-linked derivatives can raise logD7.4 by up to +0.5 units relative to morpholine/piperidine counterparts [1]. Simultaneously, the electron-withdrawing para-fluorine atom on the phenyl ring modulates lipophilicity and metabolic susceptibility in ways that the des-fluoro (3-phenyl) or para-chloro analogs do not . Simply replacing this compound with the unsubstituted 2-azaspiro[3.3]heptan-1-one core, or with a non-fluorinated phenyl variant, risks unpredictable changes in potency, selectivity, and pharmacokinetics that cannot be compensated downstream [2].

Quantitative Differentiation Evidence for 3-(4-Fluorophenyl)-2-azaspiro[3.3]heptan-1-one vs. Closest Analogs


Spirocyclic Core Configuration: 3Å Exit Vector Shift vs. Piperidine Bioisosteres

The 2-azaspiro[3.3]heptane core in the target compound imposes a 90° twist on substituent vectors, placing the terminal atom approximately 1.3 Å further away from the attachment point than a comparable piperazine scaffold [1]. This geometric alteration correlates with a predicted ΔpKa[ACD] of +1.9 for the 2,6-diazaspiro[3.3]heptane core relative to piperazine, and a measured ΔlogD7.4 of −0.7 for the analogous 2-oxa-6-azaspiro[3.3]heptane system when replacing a morpholine [1].

Medicinal Chemistry Bioisosteres Spirocyclic Scaffolds

LogD7.4 Shift: N-Linked 2-Azaspiro[3.3]heptane vs. Conventional Saturated Heterocycles

Data from a systematic matched-pair analysis show that N-linked 2-azaspiro[3.3]heptane substitution increases logD7.4 by as much as +0.5 units relative to morpholine, piperidine, or piperazine equivalents [1]. This contrasts with the logD-lowering effect observed for other spiro-linkage types (ΔlogD7.4 = −1.0 to −0.6 for ether-linked analogs), establishing a structure-dependent lipophilicity signature directly relevant to the target compound's N-linked phenyl substituent [1].

Physicochemical Properties Lipophilicity Drug-Likeness

Para-Fluorine Substitution: Hazard Profile Differentiation from Des-Fluoro Phenyl Analog

The target compound carries Acute Tox. 4 (H302), Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), and STOT SE 3 (H335) hazard classifications under CLP as notified to ECHA [1]. In contrast, the des-fluoro analog 3-phenyl-2-azaspiro[3.3]heptan-1-one (CAS 1803609-48-4) lacks publicly available CLP notification data, suggesting it may not yet have undergone classification, though molecular formula differences (C12H12FNO vs. C12H13NO) indicate that replacing fluorine with hydrogen alters the toxicological profile .

Safety Assessment Hazard Classification Fluorine Effects

Synthetic Incorporation Viability: Spirocyclic Lactam vs. Non-Aza Spiro Analogs

The 2-azaspiro[3.3]heptan-1-one lactam ring in the target compound provides a native amide bond handle for further functionalization, distinguishing it from the non-aza analog 3-(4-fluorophenyl)spiro[3.3]heptan-1-one (CAS 2160748-14-9, C13H13FO), which replaces the nitrogen with a carbon methylene unit [1]. Schemes for [2+2] cycloaddition between endocyclic alkenes and Graf isocyanate (ClO2S–NCO) to form spirocyclic β-lactams yield this scaffold in reproducible fashion [2], confirming synthetic tractability.

Synthetic Chemistry Spirocyclization Building Block Compatibility

Commercial Availability and Purity Specifications Across Vendor Landscape

The target compound is commercially stocked by multiple vendors at defined purity levels: 95%+ (CheMenu, cat. CM767468) and 97% (Leyan, cat. 2108502; MolCore NLT 97%) . Comparative pricing and batch QC documentation (NMR, HPLC, GC) are available from Bidepharm for the closely related pyridinyl analog (CAS 1864061-76-6) , supporting competitive procurement. Critically, the des-fluoro 3-phenyl analog (CAS 1803609-48-4) and the non-aza spiroketone (CAS 2160748-14-9) have fewer validated suppliers, posing supply chain risk for programs requiring multi-gram to kilogram scale-up.

Procurement Supply Chain Purity Analysis

Precision Application Scenarios for 3-(4-Fluorophenyl)-2-azaspiro[3.3]heptan-1-one Based on Quantitative Evidence


Piperidine Bioisostere Replacement in CNS-Targeted Kinase Inhibitor Lead Optimization

When a medicinal chemistry program aims to improve metabolic stability of a piperidine-containing kinase inhibitor, replacing the piperidine ring with a 2-azaspiro[3.3]heptane scaffold introduces a 90° conformational twist that increases pKa by up to +1.9 units while reducing human liver microsome turnover (HLM Clint reduction observed in matched pairs [1]). The 4-fluorophenyl group of this specific compound further modulates electron density at the amide nitrogen, potentially enhancing target binding selectivity while maintaining the spiro geometry needed for improved in vitro clearance.

Saturated Benzene Bioisostere for Solubility-Driven Drug Design

The spiro[3.3]heptane core has been validated as a saturated, non-coplanar bioisostere of meta- and para-substituted benzene rings, as demonstrated by its incorporation into sonidegib and vorinostat analogs with retained potency but improved solubility [2]. 3-(4-Fluorophenyl)-2-azaspiro[3.3]heptan-1-one extends this concept by embedding a lactam nitrogen, offering both the saturated benzene bioisostere effect and an amide handle for hydrogen bonding interactions critical for aqueous solubility and target engagement.

Diversity-Oriented Synthesis of Fluorinated Fragment Libraries

The compound serves as a key intermediate for generating fluorinated piperidine-like fragments with defined 3D shape . The lactam carbonyl can be reduced to amine, the amide nitrogen alkylated, and the 4-fluorophenyl ring subjected to electrophilic aromatic substitution or cross-coupling to rapidly assemble a library of spirocyclic analogs. The MDL number MFCD30476078 and multi-vendor availability at 95–97% purity make this a practical starting point for automated parallel synthesis workflows.

Toxicological Benchmarking in Early Safety Assessment Cascades

Because this compound is already notified under CLP with defined hazard classes (Acute Tox. 4, Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3) [2], it can serve as a toxicological benchmark when synthesizing and screening novel spirocyclic analogs. New derivatives that reduce or eliminate these hazard classifications without compromising target activity represent measurable safety improvements directly traceable to the parent scaffold's baseline toxicity profile.

Quote Request

Request a Quote for 3-(4-Fluorophenyl)-2-azaspiro[3.3]heptan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.